XRK3F2, chemically known as 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride, is a small molecule inhibitor that specifically targets the ZZ domain of the protein p62 (sequestosome-1). [, , , , ]. p62 is a multifunctional protein involved in various cellular processes, including autophagy, signal transduction, and cell death []. XRK3F2 acts by disrupting the interaction of the p62-ZZ domain with other proteins, thus modulating downstream signaling pathways [, , , , ]. This compound is primarily utilized in scientific research to investigate the role of the p62-ZZ domain in various biological processes, particularly in the context of multiple myeloma and other diseases. [, , , , ]
XRK3F2 exerts its effects by directly binding to the ZZ domain of p62 and preventing its interaction with other proteins. [, , , , ] This disruption of protein-protein interactions downstream of the p62-ZZ domain impacts several cellular processes. Notably, XRK3F2 inhibits TNFα-mediated signaling in bone marrow stromal cells (BMSC), thereby influencing the balance of osteoblast and osteoclast activity. [, , , ] Additionally, XRK3F2 enhances the anti-tumor activity of proteasome inhibitors like bortezomib by promoting necroptosis in multiple myeloma cells. []
Multiple Myeloma: XRK3F2 shows promise in overcoming multiple myeloma (MM) bone disease (MMBD) [, , , ]. In MM, XRK3F2 reduces tumor burden, prevents the progression of osteolytic disease, and induces new bone formation by promoting osteoblast differentiation and inhibiting osteoclast formation. [, , , ] XRK3F2 achieves this by interfering with the epigenetic repression of Runx2, a critical transcription factor for osteoblast differentiation. [, , ] It achieves this by reducing the expression of Gfi1, a transcriptional repressor of Runx2. [, , ]
Cerebral Ischemia-Reperfusion: Research indicates that XRK3F2 can influence microglial polarization in the context of cerebral ischemia-reperfusion. [] XRK3F2, in combination with DJ-1, promotes the anti-inflammatory (M2) polarization of microglia, potentially mitigating the inflammatory response associated with this condition. []
Alzheimer's Disease: XRK3F2 has been investigated for its potential role in modulating autophagosome-lysosome fusion in Alzheimer's disease models. [] Research suggests that XRK3F2 may interfere with the interaction between TRPML1 and p62, which are involved in regulating autophagosome-lysosome fusion and axonal transport, potentially impacting neuronal function in Alzheimer's disease. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: